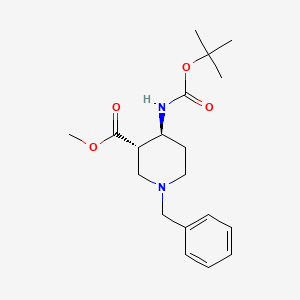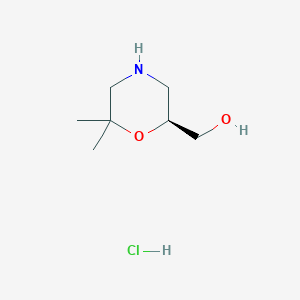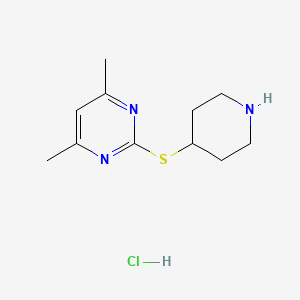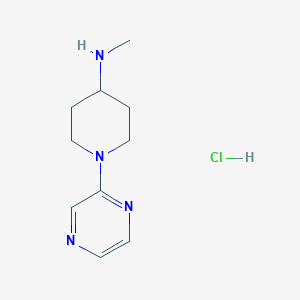
3-Methyl-2-(pyridin-3-yl)butan-1-amine
Overview
Description
“3-Methyl-2-(pyridin-3-yl)butan-1-amine” is a chemical compound that is used as a reactant in the preparation of (heterocyclyl)phenylindazolecarboxamides as tyrosine threonine kinase inhibitors and antitumor agents .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-(pyridin-3-yl)butan-1-amine” is represented by the formula C10H16N2. The InChI code for this compound is 1S/C10H16N2/c1-8(2)7-9(11)10-5-3-4-6-12-10/h3-6,8-9H,7,11H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “3-Methyl-2-(pyridin-3-yl)butan-1-amine” is 164.25 . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis and Chemistry
Intermediate in Antibiotic Preparation : It is used as a key intermediate in the preparation of premafloxacin, an antibiotic for pathogens of veterinary importance. The synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Synthesis of Deuterated Analogue : It is used in the synthesis of a deuterated analogue of the nicotinic agonist RJR-2403. This involves N-methylation of racemic nornicotine and cleavage of the pyrrolidine ring (Crooks et al., 1998).
Catalysis in Aryl-Cl Activation and Polymerization : It is involved in the synthesis of group 10 metal aminopyridinato complexes which are used as catalysts in Suzuki cross-coupling and polymerization of MeH2SiSiH2Me (Deeken et al., 2006).
Application in Organometallic Chemistry : Used in the synthesis of (imino)pyridine palladium(II) complexes which act as catalysts for ethylene dimerization and methoxycarbonylation of olefins (Nyamato et al., 2015); (Zulu et al., 2020).
Synthesis of Heterocyclic Compounds : It is used in the condensation of 1-(pyridin-2-yl)butan-2-one with tetraazatricyclo compounds, forming derivatives with various functional groups (Kuznetsov et al., 2010).
Application in Microwave-assisted Synthesis : It plays a role in the microwave-assisted synthesis of heterocyclics like pyrimidine linked pyrazole, which exhibit insecticidal and antibacterial potential (Deohate et al., 2020).
In Organic Synthesis : It is involved in the metalation reactions for carbon-carbon coupling and synthesis of various organic ligands (Westerhausen et al., 2001).
In Oxidative Transformation : It is used in the oxidative transformation of cyclic amines to lactams, which are important chemical feedstocks (Dairo et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of tyrosine threonine kinase inhibitors , suggesting potential targets could be tyrosine threonine kinases.
Mode of Action
Based on its potential use in the synthesis of tyrosine threonine kinase inhibitors , it can be hypothesized that it may interact with these kinases, leading to their inhibition and subsequent changes in cellular signaling pathways.
properties
IUPAC Name |
3-methyl-2-pyridin-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)10(6-11)9-4-3-5-12-7-9/h3-5,7-8,10H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTYNJPTAYLZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368841-25-1 | |
| Record name | 3-methyl-2-(pyridin-3-yl)butan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)

![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)


![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/structure/B1429520.png)



![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)


![2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429529.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)